2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride
Overview
Description
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O. It is a white to light yellow solid with a characteristic aromatic odor. This compound is known for its reactivity and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Chloro-6-(piperazin-1-yl)benzoic acid.
Reduction: 2-Chloro-6-(piperazin-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(morpholin-4-yl)benzaldehyde
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde
- 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde
Uniqueness
2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride is unique due to its specific substitution pattern and the presence of both a chlorine atom and a piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-6-piperazin-1-ylbenzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYYIWDTIFPWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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